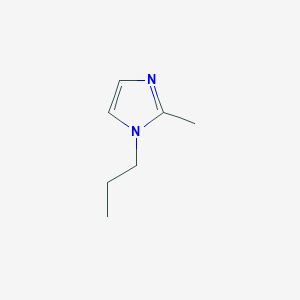

1-propyl-2-methylimidazole

Description

Significance of Imidazole (B134444) Scaffold in Modern Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a special place in chemistry and biology. biomedpharmajournal.orgscilit.comnih.gov This electron-rich scaffold is a fundamental component of numerous biomolecules, including the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgnih.govnih.govnih.gov Its unique structural and electronic properties allow it to readily bind with a variety of enzymes, proteins, and receptors through multiple interactions like hydrogen bonding and hydrophobic forces. nih.govnih.govresearchgate.net

This versatility has made the imidazole scaffold a subject of intensive scientific exploration in medicinal chemistry. nih.gov Imidazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The rapid expansion of research into imidazole-based compounds highlights their therapeutic potential for treating a range of diseases. nih.govresearchgate.net Consequently, the imidazole nucleus is considered a privileged scaffold in the design and discovery of new, potent, and safer pharmaceutical agents. biomedpharmajournal.orgnih.gov

Overview of N-Alkyl Imidazoles in Contemporary Chemical Science

N-alkyl imidazoles are a class of imidazole derivatives where an alkyl group is attached to one of the nitrogen atoms of the imidazole ring. These compounds are significant as specialty solvents, bases, and, most notably, as precursors in the synthesis of imidazolium-based ionic liquids. wikipedia.orglookchem.com Ionic liquids are salts that are liquid at low temperatures, and they have gained importance for their unique properties, such as low vapor pressure and thermal stability. quinoline-thiophene.com

The N-alkylation of the imidazole ring is a key synthetic step for creating these advanced materials. nih.govresearchgate.net For instance, 1-methylimidazole (B24206) can be alkylated to form dialkyl imidazolium (B1220033) salts, which are a common type of ionic liquid. wikipedia.org Research has focused on developing efficient and scalable methods for producing various N-functionalized imidazoles to enhance their availability for diverse research and commercial applications. acs.org The properties and applications of N-alkyl imidazoles can be tailored by changing the alkyl substituent on the nitrogen atom, influencing their physical and chemical characteristics. acs.org Studies have shown that increasing the length of the alkyl chain on the imidazole ring can enhance certain biological activities, such as antibacterial effects. nih.gov

Specific Research Focus: 1-Propyl-2-methylimidazole within Imidazole Chemistry

Within the family of N-alkyl imidazoles, this compound (C₇H₁₂N₂) is an organic compound that has garnered attention for its specific applications in catalysis and materials science. quinoline-thiophene.comchemicalbook.com It is a colorless to light yellow liquid at room temperature with a characteristic amine-like odor. quinoline-thiophene.comchemicalbook.com

The synthesis of this compound can be achieved through the N-alkylation of 2-methylimidazole (B133640). A common laboratory and industrial method involves the reaction of 2-methylimidazole with an alkylating agent like 1-bromopropane (B46711), typically carried out under alkaline conditions. The precursor, 2-methylimidazole, can be synthesized via the Radziszewski reaction, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde (like acetaldehyde), and ammonia (B1221849). google.comnih.gov

Research into this compound often centers on its utility as a catalyst or catalyst ligand in organic synthesis. quinoline-thiophene.com Its molecular structure can effectively lower the activation energy of certain reactions, such as esterification, thereby increasing reaction rates and yields. quinoline-thiophene.com Furthermore, it serves as a crucial raw material in the preparation of functional materials, including high-performance polymers and, significantly, ionic liquids. quinoline-thiophene.com Its physical properties, such as a high boiling point and good solubility in organic solvents, make it a suitable reaction medium for high-temperature chemical processes. quinoline-thiophene.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂ | quinoline-thiophene.comnih.gov |

| Molecular Weight | 124.18 g/mol | quinoline-thiophene.comnih.gov |

| Appearance | Colorless to light yellow liquid | quinoline-thiophene.com |

| Boiling Point | Approx. 208 - 210 °C | quinoline-thiophene.com |

| Density | Approx. 0.96 g/cm³ | quinoline-thiophene.comimdpharm.com |

| Flash Point | Approx. 87 °C | quinoline-thiophene.com |

| Solubility in Water | Slightly soluble / Limited solubility | quinoline-thiophene.com |

| Solubility in Organic Solvents | Good solubility in ethanol, acetone, etc. | quinoline-thiophene.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-propylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-5-9-6-4-8-7(9)2/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQHSJOKAUDDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902898 | |

| Record name | NoName_3474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Propyl 2 Methylimidazole Systems

Acid-Base Properties and Basicity Trends in N-Alkyl Imidazoles

The basicity of the imidazole (B134444) ring is a crucial aspect of its chemical behavior. The lone pair of electrons on the non-protonated nitrogen atom is available for donation, making imidazole and its derivatives basic. For the imidazolium (B1220033) cation, the pKa is approximately 6.95, indicating that imidazole is a moderately weak base. wikipedia.org

The introduction of alkyl groups to the nitrogen atoms of the imidazole ring influences its basicity. N-alkyl imidazoles, such as 1-propyl-2-methylimidazole, generally exhibit slightly higher basicity compared to the parent imidazole. wikipedia.orgwikipedia.org This is attributed to the electron-donating inductive effect of the alkyl group, which increases the electron density on the nitrogen atoms. For instance, 1-methylimidazole (B24206) has a conjugate acid pKa of 7.4, which is higher than that of imidazole. wikipedia.org The presence of a methyl group at the 2-position, as in 2-methylimidazole (B133640), further increases basicity due to its electron-releasing nature, with a reported pKa of 7.86. nih.gov Consequently, this compound, which combines both N-alkylation and C-alkylation, is expected to be a stronger base than both imidazole and 1-methylimidazole.

The basicity of N-alkyl imidazoles follows a predictable trend based on the nature and position of the substituents. Generally, electron-donating groups increase basicity, while electron-withdrawing groups decrease it. The position of the substituent also plays a role; for example, a methyl group at the 2-position has a more significant impact on basicity than at other positions.

Interactive Data Table: pKa Values of Selected Imidazole Derivatives

| Compound | pKa of Conjugate Acid |

| Imidazole | ~6.95 wikipedia.org |

| 1-Methylimidazole | 7.4 wikipedia.org |

| 2-Methylimidazole | 7.86 nih.gov |

| N-methylhistamine | 5.874 (imidazole nitrogen) rsc.org |

| NN-dimethylhistamine | 5.821 (imidazole nitrogen) rsc.org |

Derivatization Reactions and Functionalization Strategies for Analytical and Material Applications

This compound serves as a versatile building block for the synthesis of a variety of functionalized molecules, particularly ionic liquids and materials with specific applications. quinoline-thiophene.com

Ionic Liquid Synthesis: A primary derivatization route for this compound is quaternization, which involves the alkylation of the second nitrogen atom in the imidazole ring to form imidazolium salts. rsc.orgku.edu This reaction is a key step in the synthesis of ionic liquids. rsc.orgku.edursc.orgresearchgate.netmst.edu The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be tuned by varying the alkyl group introduced and the counter-anion. For example, reacting this compound with an alkyl halide, like 1-bromobutane, followed by anion exchange, can produce a range of room-temperature ionic liquids. rsc.orgrsc.org These ionic liquids find use as green solvents, catalysts, and electrolytes in various chemical processes and devices. mst.edu

Material Applications: The functionalization of this compound is also crucial for its application in materials science. It can act as an organic ligand that complexes with metal ions to form metal-organic frameworks (MOFs). quinoline-thiophene.com These materials are characterized by their high specific surface area and tunable pore structures, making them suitable for applications in gas adsorption and separation, such as carbon dioxide capture. quinoline-thiophene.com

Analytical Applications: While direct derivatization of this compound for analytical purposes is not extensively detailed, the functionalization of the imidazole core is a common strategy. For instance, the introduction of chromophoric or fluorophoric groups can enable its detection and quantification in various matrices. The reactivity of the imidazole ring allows for the attachment of such functional groups, enhancing its utility in analytical chemistry.

Reaction Mechanisms Involving Imidazole Ring Systems

The imidazole ring in this compound is an aromatic system that can participate in various reactions. The presence of two nitrogen atoms and the alkyl substituents influences its reactivity.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic substitution, although it is less reactive than pyrrole. The position of substitution is directed by the existing substituents. In this compound, the C4 and C5 positions are the most likely sites for electrophilic attack. Reactions such as nitration can occur on the imidazole ring. For instance, 2-methylimidazole can be nitrated to yield the 5-nitro derivative. wikipedia.org The reaction mechanism involves the attack of an electrophile on the electron-rich imidazole ring, followed by the restoration of aromaticity through the loss of a proton.

Quaternization (N-Alkylation): As mentioned in the previous section, the quaternization of the N3 nitrogen is a fundamental reaction for this compound. This is an S_N2 reaction where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. ku.edu The rate of this reaction is influenced by the polarity of the solvent, with polar aprotic solvents generally leading to faster reaction rates. ku.edu

Deprotonation and Imidazolate Formation: The N-H proton of an imidazole ring can be removed by a strong base to form an imidazolate anion. While this compound lacks an N-H proton, related compounds like 2-methylimidazole can be deprotonated to form imidazolate-based coordination polymers. wikipedia.org This highlights the acidic nature of the N-H proton in the imidazole ring system.

Coordination Chemistry and Ligand Properties of Imidazole Derivatives with Metal Centers

This compound and related imidazole derivatives are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metal ions. wikipedia.orgresearchgate.netrsc.org The non-protonated nitrogen atom (N3) of the imidazole ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. wikipedia.org

Coordination Modes: this compound typically acts as a monodentate ligand, coordinating to the metal center through the N3 atom. researchgate.netmdpi.com The presence of the propyl group at the N1 position and the methyl group at the C2 position can introduce steric hindrance, which may influence the geometry and stability of the resulting metal complexes. wikipedia.orgrsc.org

Formation of Metal Complexes: Investigations have shown that this compound forms stable complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netrcin.org.pl The stability of these complexes generally follows the Irving-Williams series. Potentiometric studies have revealed the formation of complexes with metal-to-ligand ratios of 1:1, 1:2, 1:3, and 1:4. researchgate.net The geometry of these complexes can vary, with both tetrahedral and octahedral species being observed. For example, with Co(II), this compound can form both tetrahedral and octahedral complexes. researchgate.net In the case of Cu(II) complexes, EPR spectra suggest the involvement of two imidazole ligands in the in-plane coordination sphere. researchgate.net

Influence of Substituents: The electronic and steric properties of the substituents on the imidazole ring play a significant role in the coordination behavior. The electron-donating nature of the propyl and methyl groups in this compound enhances the donor capacity of the ligand. However, the steric bulk of the 2-methyl group can be a determining factor in the coordination number and geometry of the complexes. wikipedia.orgrsc.org

Interactive Data Table: Coordination of this compound with Metal Ions

| Metal Ion | Observed Complex Stoichiometries (M:L) | Observed Geometries |

| Co(II) | 1:1, 1:2, 1:3, 1:4 researchgate.net | Tetrahedral, Octahedral researchgate.net |

| Ni(II) | 1:1, 1:2, 1:3, 1:4 researchgate.net | Not specified |

| Cu(II) | 1:1, 1:2, 1:3, 1:4 researchgate.net | Distorted Tetragonal Bipyramid (with nitrate) researchgate.net |

| Zn(II) | 1:1, 1:2, 1:3, 1:4 researchgate.net | Not specified |

Advanced Spectroscopic and Structural Characterization Techniques for 1 Propyl 2 Methylimidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-propyl-2-methylimidazole and its analogues. researchgate.netipb.pt ¹H-NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the propyl and methyl groups, as well as the protons on the imidazole (B134444) ring, can be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton. For instance, the methyl group of the propyl chain typically appears as a triplet, while the methylene (B1212753) groups exhibit more complex splitting patterns due to coupling with adjacent protons. The methyl group attached to the imidazole ring appears as a singlet. The protons on the imidazole ring itself also show characteristic chemical shifts.

Modern two-dimensional (2D)-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), further enhance structural elucidation by revealing correlations between different nuclei. researchgate.net These techniques are invaluable for confirming the connectivity of atoms within the molecule and for assigning the signals of more complex analogues. The binding of 2-methylimidazole (B133640) to macromolecules like cytochrome c has been studied in detail using ¹H NMR, providing insights into ligand binding affinity and electronic structure. rsc.org

Table 1: Representative ¹H-NMR Data for Imidazole Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 1-Methylimidazole (B24206) | (CD₃)₂CO | 7.49 (s, 1H), 7.00 (t, 1H), 6.85 (t, 1H), 3.65 (s, 3H) |

| 2-Methylimidazole | CDCl₃ | 6.90 (s, 2H), 2.30 (s, 3H) chemicalbook.com |

| This compound | - | Data not available in search results |

This table is for illustrative purposes. Specific chemical shifts can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and its analogues. arizona.edu These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" for each compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl groups and the imidazole ring, C=N and C=C stretching vibrations within the imidazole ring, and various bending vibrations. researchgate.net For example, the C-H stretching vibrations of the propyl and methyl groups are typically observed in the 2800-3000 cm⁻¹ region. The stretching vibrations of the imidazole ring usually appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The Raman spectrum of this compound would also show bands corresponding to the various vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can be advantageous for studying these compounds in aqueous solutions or as ionic liquids. Studies on related molecules like 1- and 2-methylimidazole have provided detailed vibrational assignments based on Raman depolarization studies and N-deuteration. arizona.edu Surface-Enhanced Raman Scattering (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) are powerful techniques for studying the adsorption and orientation of imidazole derivatives on metal surfaces. mdpi.com

Table 2: Key Vibrational Frequencies for Imidazole Derivatives

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Reference |

| C-H Stretch (Aromatic) | 3100 - 3200 | acs.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 | nist.gov |

| C=N Stretch (Ring) | 1500 - 1650 | researchgate.net |

| C=C Stretch (Ring) | 1400 - 1500 | researchgate.net |

| Ring Breathing Modes | 1000 - 1300 | arizona.edu |

| C-H Bend (Out-of-plane) | 700 - 900 | acs.org |

This table provides general ranges. Specific frequencies are molecule-dependent.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound and its crystalline derivatives or salts, single-crystal X-ray crystallography can provide precise bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the packing of molecules in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the physical properties of the material. researchgate.net

For instance, the crystal structure of 2-methylimidazole has been determined to be orthorhombic, with molecules linked by N-H···N hydrogen bonds to form infinite chains. researchgate.netchemicalbook.com Powder XRD is also a valuable tool for identifying crystalline phases and assessing the purity of synthesized compounds. researchgate.net The crystal structures of various metal complexes with substituted imidazoles have also been extensively studied, revealing details about coordination geometries and intermolecular interactions. nih.gov

Mass Spectrometry (MS) and Related Ionization Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogues. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for these compounds, especially when they are part of an ionic liquid. nih.govresearchgate.net ESI-MS allows for the direct detection of the intact cation (in the case of imidazolium (B1220033) salts) and can provide information about fragmentation patterns, which can aid in structural confirmation.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the molecular formula of an unknown compound. researchgate.net Fragmentation patterns observed in the mass spectrum upon increasing the cone voltage can also offer structural insights. nih.gov

Electrochemical Spectroscopy (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Ionic Liquid Characterization

For ionic liquids based on this compound, electrochemical techniques are essential for characterizing their properties and performance in applications such as batteries and electrocatalysis. nih.gov

Cyclic Voltammetry (CV): Cyclic voltammetry is used to determine the electrochemical stability window of an ionic liquid. researchgate.net This is the potential range within which the ionic liquid is neither oxidized nor reduced. A wide electrochemical window is a desirable property for electrolytes in high-voltage electrochemical devices. CV can also be used to study the redox behavior of species dissolved in the ionic liquid. semanticscholar.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the ionic conductivity and interfacial properties of ionic liquids. ua.edu By applying a small amplitude AC potential and measuring the current response over a range of frequencies, a wealth of information can be obtained about the bulk electrolyte properties and the processes occurring at the electrode-electrolyte interface. nih.govrsc.org This includes the determination of ionic conductivity, double-layer capacitance, and charge-transfer resistance. acs.orgrsc.org

Applications of 1 Propyl 2 Methylimidazole in Non Biological/non Medical Fields

Ionic Liquids (ILs) and Electrolyte Science

The unique properties of 1-propyl-2-methylimidazole have led to its use as a foundational component in the synthesis of ionic liquids (ILs) and as a key ingredient in advanced electrolyte systems.

The synthesis of 1-propyl-2-methylimidazolium-based ionic liquids typically involves a two-step process. The initial step is a quaternization reaction, where 1-methylimidazole (B24206) is reacted with a propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane (B46711), to form the 1-propyl-2-methylimidazolium halide salt. mdpi.com This is often followed by an anion exchange or metathesis reaction to introduce a different anion, which allows for the tuning of the ionic liquid's properties. rsc.org

The resulting ionic liquids are characterized using a variety of techniques to confirm their structure and purity. rsc.orgmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the molecular structure, while Fourier-transform infrared spectroscopy (FTIR) helps to identify the functional groups present. mdpi.comresearchgate.net Thermal properties, such as melting point and decomposition temperature, are often determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). rsc.org

A general synthesis route for imidazolium-based ionic liquids starts with the reaction of an N-alkylimidazole with an alkyl halide. For instance, reacting 1-methylimidazole with 1-chloropropane yields 1-propyl-3-methylimidazolium chloride. mdpi.com The purity of the synthesized ionic liquids can be confirmed using techniques like Thin Layer Chromatography (TLC). mdpi.com

Imidazolium-based ionic liquids are promising electrolytes for energy storage devices like supercapacitors due to their high ionic conductivity, wide electrochemical stability window, and low volatility. mdpi.comresearchgate.net The electrochemical properties of 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide have been investigated for its potential use in supercapacitors. mdpi.com This ionic liquid was found to have a decomposition potential of 2.75 V, which is comparable to the commonly used 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate. mdpi.com However, the decomposition of the 1-propyl-2,3-dimethylimidazolium-based IL was significantly less intense, suggesting it could be used to build safer supercapacitors that can withstand short periods of over-polarization up to 4.0 V. mdpi.com

Table 1: Electrochemical Properties of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Decomposition Potential (V) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) |

|---|---|---|---|---|---|

| 1-propyl-2,3-dimethylimidazolium | bis(trifluoromethylsulfonyl)imide | 2.75 | Data not available | Data not available | Data not available |

| 1-ethyl-3-methylimidazolium | tetrafluoroborate | 2.75 | Data not available | Data not available | Data not available |

| 1-hexyl-3-methylimidazolium | bromide | 3.5 | 174 (at 105°C) | 74 (at 105°C) | Data not available |

This table is based on data from available research and is for illustrative purposes. Direct performance data for 1-propyl-2-methylimidazolium was not specified in the provided search results.

The properties of imidazolium-based ionic liquids can be finely tuned by modifying the structure of the cation and the identity of the anion. nih.govpsu.edu The arrangement of alkyl side chains on the imidazolium (B1220033) ring can lead to significant differences in the resulting ionic liquid's properties, ranging from highly fluid, glass-forming liquids to high-melting-point crystalline salts. nih.gov Methylation at the C2 position of the imidazolium ring, as in this compound, can have a notable impact on the properties compared to their non-methylated counterparts. nih.gov

The nature of the anion also has a profound effect on the physicochemical properties of the ionic liquid. psu.edu For instance, the ability of an ionic liquid to form an aqueous biphasic system is closely related to the hydrogen bond accepting strength of the anion. psu.edu The thermal stability of the ionic liquid is also influenced by the anion; for example, with the 1-ethyl-3-methylimidazolium cation, the bis(trifluoromethylsulfonyl)imide (Im⁻) salt is more thermally stable than the bis(perfluoroethylsulfonyl)imide (Beti⁻) salt. psu.edu The choice of anion also affects the ionic conductivity and viscosity of the ionic liquid. osti.gov

Imidazolium-based ionic liquids have been effectively used as solvents in the production of nanomaterials like nanocellulose. mdpi.comresearchgate.netnih.gov Specifically, 1-propyl-3-methylimidazolium chloride ([PMIM][Cl]), a close structural analog of a 1-propyl-2-methylimidazolium salt, has been successfully employed to prepare cellulose (B213188) nanocrystals from microcrystalline cellulose. mdpi.comresearchgate.netnih.gov

In this process, the ionic liquid acts as a solvent that can break down the hydrogen bond network of cellulose. mdpi.com The treatment of microcrystalline cellulose with [PMIM][Cl] results in the formation of rod-like nanocellulose structures. mdpi.comresearchgate.net Studies have shown that the type of cation in the ionic liquid influences the particle size and morphology of the resulting nanocellulose. mdpi.comresearchgate.netnih.gov For instance, cellulose treated with [PMIM][Cl] yielded noticeably smaller particle sizes compared to that treated with 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]). researchgate.netnih.gov X-ray diffraction (XRD) analysis has shown that while the basic cellulose I structure is preserved, the crystallinity index of the nanocellulose is often lower than that of the starting material. mdpi.comresearchgate.netnih.gov

Table 2: Effect of Imidazolium Cation on Nanocellulose Synthesis

| Ionic Liquid | Starting Material | Resulting Nanocellulose Particle Size | Crystallinity Index |

|---|---|---|---|

| 1-propyl-3-methylimidazolium chloride ([PMIM][Cl]) | Microcrystalline Cellulose | Smaller particles, less agglomeration | Lower than starting material |

| 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) | Microcrystalline Cellulose | Prone to agglomeration | Lower than starting material (in most cases) |

This table is based on comparative studies between different imidazolium-based ionic liquids.

1-propyl-methylimidazole isomers have shown potential in solvent engineering applications, particularly in temperature swing solvent extraction (TSSE). researchgate.netnih.govmdpi.com TSSE is a desalination technique that uses a solvent with temperature-dependent water solubility to extract water from saline solutions. researchgate.netnih.govmdpi.comcolumbia.edu At a lower temperature, the solvent dissolves water, leaving the salt behind. researchgate.netnih.govmdpi.com Upon heating, the solvent's miscibility with water decreases, causing a phase separation and the release of desalinated water. researchgate.netnih.govmdpi.com

A study on 1-propyl-4(5)-methylimidazole isomers for TSSE found that these imidazole-based solvents could take in more water than some state-of-the-art counterparts. nih.gov However, further research is needed to optimize their desalination efficiency and reduce their solubility in the product water. nih.gov The tunability of the imidazole (B134444) platform makes it an intriguing candidate for designing effective solvents for TSSE applications. researchgate.netnih.govosti.gov

Catalysis and Green Chemistry

While various imidazole derivatives have been explored as catalysts in green chemistry applications, specific research on the catalytic activity of this compound is limited in the provided search results. rsc.orggychbjb.comnankai.edu.cnnih.govnih.gov For example, 1-(3-aminopropyl)-2-methylimidazole has been synthesized via catalytic hydrogenation and used as a curing agent for epoxy resins. gychbjb.com Other studies have focused on the catalytic potential of iron complexes with imidazole-based ligands for reactions like the synthesis of pyrroles from nitroarenes. nih.gov The principles of green chemistry encourage the use of catalysts to make chemical processes more efficient and environmentally friendly. nih.gov However, further investigation is required to fully understand the potential of this compound as a catalyst in this field.

Imidazole-Functionalized Catalysts in Organic Transformations

Imidazole derivatives, including this compound, are effective as catalysts in a range of organic reactions. quinoline-thiophene.commdpi.com Their catalytic activity often stems from their ability to act as a base or nucleophile, facilitating reactions such as esterification and oxidation. quinoline-thiophene.comrsc.org

In the realm of oxidation reactions, copper complexes incorporating 2-methylimidazole (B133640) have been shown to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. mdpi.com The proposed mechanism involves the formation of hydroxyl radicals from hydrogen peroxide, which then abstract hydrogen from cyclohexane. mdpi.com While this specific study focused on 2-methylimidazole, the principles can be extended to other substituted imidazoles like this compound.

Furthermore, the atmospheric oxidation of imidazole itself, initiated by hydroxyl radicals, leads to the formation of significant aerosol products. rsc.org This highlights the reactivity of the imidazole ring and its potential to participate in and catalyze complex reaction pathways.

Mechanistic Investigations of Imidazole Catalysis (e.g., epoxy resin curing)

The role of imidazoles as curing agents for epoxy resins has been a subject of detailed mechanistic studies. researchgate.netresearchgate.netguidechem.com Imidazoles are highly effective in this capacity, yielding resins with excellent chemical and thermal resistance. guidechem.comchemicalbook.com The curing process involves an initial adduct formation between the epoxy resin and the imidazole. guidechem.com For 1-substituted imidazoles, this typically results in a 1:1 adduct. guidechem.com

A comparison of different imidazoles revealed that their performance as epoxy curing agents can be influenced by their substitution pattern. For instance, 1-isopropyl-2-methyl imidazole has been patented as a curative for epoxy resins, providing extended pot life and high heat and chemical resistance. google.com

Imidazolium Salts as Organocatalysts and Reaction Media

Imidazolium salts, derived from N-substituted imidazoles like this compound, have gained significant attention as organocatalysts and versatile reaction media, often referred to as ionic liquids. researchgate.netmdpi.com These salts can be tailored for specific applications by modifying the substituents on the imidazole ring and the nature of the counter-anion. researchgate.net

Key features of imidazolium salts in catalysis include their ability to activate substrates and their potential for recyclability. For example, simple 1,2,3-trialkylimidazolium salts with basic anions can catalyze H/D exchange reactions. nih.gov The catalytic activity in reactions like the cycloaddition of CO₂ to epoxides is attributed to the acidic proton at the C-2 position of the imidazole ring, which activates the epoxide. mdpi.com

Dicationic imidazolium-based ionic liquids have also emerged as potent organocatalysts, with their bidentate nature sometimes enhancing catalytic activity compared to their monocationic counterparts. mdpi.com These can be used as catalysts on their own or immobilized on solid supports. mdpi.com

Materials Science and Engineering

The incorporation of imidazole moieties into various materials imparts unique and desirable properties, leading to applications in advanced polymers, frameworks, and functional materials. quinoline-thiophene.com

Integration of Imidazole Moieties into Polymeric Systems (e.g., polyimide-ionenes)

Imidazole derivatives are valuable monomers for the synthesis of advanced polymers like polyimides. researchgate.netresearchgate.net Polyimides containing imidazole units can exhibit enhanced thermal stability, mechanical properties, and even antimicrobial activity. researchgate.net The synthesis of these polymers often involves a two-step polycondensation reaction to form a poly(amic-acid) precursor, followed by thermal or chemical imidization. nih.gov

The introduction of imidazole groups into polymer backbones can be achieved through various synthetic strategies. For instance, diamines containing triarylimidazole have been polymerized with dianhydrides to create transparent polyimide films. researchgate.net The resulting polymers often exhibit good solubility in organic solvents and high glass transition temperatures. researchgate.net Furthermore, the controlled radical polymerization of vinyl imidazoles has been achieved, opening up new avenues for designing well-defined imidazole-based materials. rsc.org

Imidazole-Based Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)

Imidazole and its derivatives, particularly 2-methylimidazole, are crucial building blocks for the synthesis of metal-organic frameworks (MOFs) and a subclass known as zeolitic imidazolate frameworks (ZIFs). ucl.ac.ukwikipedia.orgrsc.org ZIFs are topologically isomorphic with zeolites and are composed of tetrahedrally coordinated metal ions linked by imidazolate ligands. wikipedia.org These materials are noted for their high porosity, thermal stability, and chemical resistance. wikipedia.org

The synthesis of ZIFs typically involves solvothermal or hydrothermal methods, where a metal salt reacts with an imidazole-based linker. wikipedia.org this compound can serve as an organic ligand in the preparation of MOFs, complexing with metal ions to form materials with high specific surface areas suitable for gas adsorption and separation. quinoline-thiophene.com

Research has demonstrated the ability to modify ZIFs post-synthetically. For example, the 2-methylimidazole linkers in ZIF-8 and ZIF-67 can be completely substituted by 1,2,3-triazole, leading to a topological transformation of the framework. ucl.ac.ukrsc.org The use of 2-methylimidazole as a modulator has also enabled the ultrafast synthesis of carboxylate-based MOF nanostructures at room temperature. sciengine.com

Development of Imidazole-Containing Functional Materials

The versatility of the imidazole scaffold allows for its incorporation into a wide array of functional materials beyond polymers and MOFs. nih.gov Imidazolium salts, for instance, are key components in the formulation of ionic liquids, which have applications as solvents and extractants. quinoline-thiophene.com

The introduction of functional groups onto the imidazole ring can lead to "task-specific" ionic liquids designed for particular applications, such as the extraction of metal ions. researchgate.net Furthermore, coordination polymers have been synthesized by intercalating 2-methylimidazole into transition metal nitroprussides, resulting in hybrid inorganic-organic solids with interesting magnetic properties. rsc.org Poly(vinyl imidazole)s, containing heterocyclic aromatic rings on their side chains, are of interest for applications ranging from catalysis to membrane materials. rsc.org

Computational and Theoretical Chemistry of 1 Propyl 2 Methylimidazole and Analogues

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving 1-propyl-2-methylimidazole. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a quantitative understanding of reaction pathways.

For instance, DFT calculations can be applied to understand the N-alkylation of 2-methylimidazole (B133640) to form this compound. These calculations would model the approach of a propylating agent (e.g., 1-bromopropane) to the 2-methylimidazole molecule. The calculations can determine the Gibbs free energy barrier for the reaction, helping to understand the feasibility and kinetics of the synthesis. researchgate.net

Furthermore, DFT is used to study the mechanisms of reactions where imidazolium (B1220033) compounds act as catalysts or are themselves modified. For example, in the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole, DFT can help to understand the interaction of the reactant with a catalyst surface. rsc.org The calculations can model the adsorption of the reactant, the hydrogen transfer steps, and the desorption of the product, revealing the lowest energy pathway. The activation energies for the hydrogenation of the intermediate (1H-imidazole-2-methanol) to the final product (2-methylimidazole) have been calculated to be 11.4 and 13.6 kcal mol⁻¹, respectively, using models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) dual-site reaction mechanism. rsc.org

Table 1: Calculated Activation Energies for Hydrogenation of 2-Imidazolecarboxaldehyde Intermediate

| Reaction Step | Activation Energy (kcal mol⁻¹) |

|---|---|

| Hydrogenation of 1H-imidazole-2-methanol | 11.4 |

| Further Hydrogenation to 2-methylimidazole | 13.6 |

Data sourced from Reaction Chemistry & Engineering. rsc.org

These computational studies provide a molecule-by-molecule picture of the reaction, complementing experimental observations and guiding the design of more efficient synthetic routes and catalytic processes.

Molecular Dynamics Simulations of Imidazole-Based Systems

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of large systems of molecules over time, providing insights into the bulk properties and intermolecular interactions of materials containing this compound, particularly in the context of ionic liquids (ILs).

MD simulations of imidazolium-based ILs reveal detailed information about the local structure and transport properties. nih.gov For example, simulations of systems like 1-ethyl-3-methylimidazolium (B1214524) tetracyanoborate ([EMIM]⁺[B(CN)₄]⁻) show how cations and anions arrange themselves and how the addition of salts or polymers affects ionic conductivity and viscosity. nih.gov In such systems, the cations and anions form distinct solvation shells, and the transport of ions like Li⁺ is influenced by their coordination with both the imidazolium cation and the counter-anion. sciengine.com

Simulations also shed light on the behavior of these compounds at interfaces. MD studies of imidazolium-based ILs at a hydroxylated silica (B1680970) surface show the formation of strong layered anionic and cationic structures, with the imidazolium rings orienting themselves parallel to the surface. nih.gov These simulations can also reveal the formation of glassy or frozen layers at interfaces under shear flow, which affects properties like friction and lubrication. youtube.com The study of ion-pairs in these systems indicates they are often short-lived species, with the liquid composed of a mix of these pairs and freely diffusing ions. nih.gov

Structure-Property Relationship Studies through Computational Modeling (e.g., C(2) methylation effects)

Computational modeling is crucial for understanding how small structural changes, such as methylation at the C(2) position of the imidazole (B134444) ring, lead to significant changes in the macroscopic properties of imidazolium-based compounds.

The effect of C(2) methylation is a prominent topic of study, as it unexpectedly often leads to an increase in viscosity compared to its non-methylated analogue. nih.gov Computational models have been developed to explain this phenomenon. One such model is the "free volume model," which suggests that C(2)-methylated imidazolium ILs possess less unoccupied (free) volume. nih.gov This reduction in free volume decreases the number of "holes" available for molecular transport, resulting in higher viscosity. nih.gov

Thermodynamic and computational studies show that C(2) methylation has a minimal impact on the enthalpy of vaporization but decreases the entropy of vaporization. This is attributed to a more hindered rotation of the anion around the cation due to the steric bulk of the methyl group compared to a hydrogen atom. rsc.org This hindered dynamic is also reflected in an increased glass transition temperature. rsc.org

Infrared spectroscopy combined with computational analysis reveals that methylation at the C(2) position eliminates the possibility of hydrogen bonding at this site. Consequently, the anion rearranges to interact with protons at the C(4) and C(5) positions. mdpi.com This shift in interaction sites leads to changes in the vibrational spectra, such as the splitting of the C(4)/(5)-H stretching modes. mdpi.com Furthermore, this methylation can increase the thermal decomposition temperature, enhancing molecular stability. mdpi.com

Table 2: Impact of C(2) Methylation on Imidazolium IL Properties

| Property | Effect of C(2) Methylation | Computational Explanation |

|---|---|---|

| Viscosity | Generally Increases | Reduced free volume, hindering molecular transport. nih.gov |

| Entropy of Vaporization | Decreases | Hindered anion-around-cation rotation due to steric effects. rsc.org |

| Glass Transition Temp. | Increases | More hindered ion pair dynamics. rsc.org |

| Interionic Interaction | Shifts from C(2) to C(4)/C(5) | Removal of C(2)-H bond forces anion rearrangement. mdpi.com |

| Thermal Stability | Increases | Altered molecular interactions and stability. mdpi.com |

Prediction of Chemical Reactivity and Catalytic Pathways

Computational chemistry enables the prediction of chemical reactivity and the exploration of potential catalytic pathways for this compound and its derivatives. By calculating various molecular descriptors, it is possible to forecast how a molecule will behave in a chemical reaction.

Reactivity indices derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atom at the 3-position is typically the most nucleophilic site, making it prone to further alkylation or coordination to metal centers.

Computational methods can be used to screen potential catalysts and reaction conditions. For example, in the synthesis of 2-methylimidazole via hydrogenation of 2-imidazolecarboxaldehyde, computational screening can help identify the most effective metal dopants for a catalyst support. rsc.org By modeling the reaction pathway with different metals, the one with the lowest activation energy barrier can be predicted as the most active catalyst, guiding experimental efforts. rsc.org

Similarly, the potential of this compound to act as a ligand in organometallic catalysis can be explored. DFT calculations can model the formation of metal-ligand complexes and evaluate their stability and subsequent reactivity in a catalytic cycle, such as in cross-coupling or hydrogenation reactions. These predictive studies accelerate the discovery of new applications for this compound in catalysis and materials science.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis and Production of Imidazole (B134444) Derivatives

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of imidazole derivatives. researchgate.net Traditional methods for producing compounds like 1-propyl-2-methylimidazole often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to significant waste. asianpubs.orgias.ac.in Modern research, however, is pioneering cleaner, more efficient, and economically viable synthetic routes.

Key innovations in this area include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and purity in shorter timeframes compared to conventional heating methods. researchgate.net Microwave-assisted synthesis, in particular, has been shown to be an effective green chemistry approach for producing imidazole derivatives. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste, reduces separation and purification steps, and lowers environmental impact. asianpubs.org Solvent-free conditions have been successfully applied to the synthesis of various substituted imidazoles, offering high efficiency and easy product isolation. asianpubs.orgias.ac.in

Use of Green Catalysts: There is a growing interest in replacing toxic and expensive metal catalysts with environmentally benign alternatives. researchgate.net Research has demonstrated the use of biodegradable, inexpensive biocatalysts like lemon juice for synthesizing 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Other approaches utilize organo-catalysts such as 3-picolinic acid or novel nanocatalysts like Fe3O4@SiO2-EPIM for one-pot synthesis of substituted imidazoles. researchgate.net

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient. They reduce the need for intermediate purification steps, saving time, energy, and materials. ias.ac.inresearchgate.net For instance, a one-pot, three-component condensation reaction is a common strategy for building the imidazole core. researchgate.net

A novel green route has been developed for the synthesis of 2-methylimidazole (B133640), a closely related compound, through the selective hydrogenation of 2-imidazolecarboxaldehyde over palladium-doped Al-Ti mixed oxide catalysts. rsc.org This process avoids hazardous chemicals and homogeneous catalysts used in older methods, showcasing a path toward cleaner production. rsc.org The synthesis of this compound itself can be achieved by reacting imidazole with 1-bromopropane (B46711) under alkaline conditions, followed by purification. Adapting this synthesis to incorporate green chemistry principles is a key area for future research.

Table 1: Comparison of Synthesis Methods for Imidazole Derivatives

| Synthesis Method | Key Advantages | Catalyst Examples | Typical Conditions | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Well-established procedures. | Transition metals, acids. | Often requires refluxing, organic solvents. | asianpubs.org |

| Microwave-Assisted Synthesis | Rapid, high yields, energy-efficient. | TMSOTf, catalyst-free. | Solvent-free or green solvents (e.g., water). | researchgate.netresearchgate.net |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, improved yields. | Various catalysts. | Ambient or slightly elevated temperatures. | researchgate.net |

| Green Catalyst Synthesis | Environmentally friendly, low cost, biodegradable. | Lemon juice, 3-picolinic acid, nano AlN. | Ethanol or water as solvent, or solvent-free. | researchgate.netias.ac.inresearchgate.net |

| Solvent-Free Synthesis | Reduced waste, easy separation, high efficiency. | Zn(OAc)2·2H2O, nano AlN. | Mild heating (e.g., 70°C). | asianpubs.orgresearchgate.net |

Advanced Functional Material Design Utilizing this compound Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework upon which more complex structures with specific functions can be built. nih.gov this compound serves as a versatile scaffold for designing a wide array of advanced functional materials, primarily due to its unique combination of a polar, electron-rich imidazole ring and a non-polar propyl group. nih.govchemicalbook.com

Ionic Liquids (ILs): this compound is a key precursor in the synthesis of imidazolium-based ionic liquids. researchgate.net By quaternizing the nitrogen atom of the imidazole ring, a variety of cations can be formed, such as 1-propyl-3-methylimidazolium ([PMIM]+). nih.gov Paired with different anions, these cations form salts that are liquid at or near room temperature. These ILs are highly tunable and find use as non-volatile solvents, electrolytes, catalysts, and extraction agents. researchgate.netnih.gov For example, 1-propyl-3-methylimidazolium chloride has been successfully used to prepare nanocellulose. nih.gov

Polymers and Resins: The imidazole nucleus is a crucial component in high-performance polymers. 2-Methylimidazole, a related compound, is widely used as a hardener and cross-linking accelerator for epoxy resin systems, enhancing the thermal resistance and durability of the final cured product. nih.govchemicalbook.combasf.com The propyl group in this compound can be modified to incorporate polymerizable functionalities, allowing it to be integrated into polymer backbones to create materials with tailored thermal and mechanical properties.

Tissue Engineering Scaffolds: While direct use of this compound in biological scaffolds is not established, the broader field of tissue engineering provides a conceptual framework for future material design. Tissue engineering scaffolds are porous structures that support cell growth and tissue regeneration. nih.govnih.gov They often consist of biodegradable polymers like polylactic-co-glycolic acid (PLGA) or natural materials like collagen. nih.govmdpi.com Future research could explore the functionalization of biocompatible polymer scaffolds with imidazole-containing moieties to enhance specific properties, such as metal ion chelation (mimicking metalloenzymes) or catalytic activity, drawing inspiration from the role of the histidine residue in proteins. wikipedia.org The design of such "smart" scaffolds with active chemical functionalities represents a significant frontier in biomaterials science. researchgate.net

Table 2: Functional Materials Derived from Imidazole Scaffolds

| Material Type | Scaffold Example | Key Functionality | Emerging Applications | Reference |

|---|---|---|---|---|

| Ionic Liquids | 1-propyl-3-methylimidazolium chloride | Tunable solvent properties, ionic conductivity. | Nanocellulose production, electrolytes, green chemistry. | nih.govnih.gov |

| Epoxy Resins | 2-methylimidazole | Curing agent, accelerator. | High-performance coatings, adhesives, semiconductors. | nih.govbasf.com |

| Coordination Polymers | 2-methylimidazolate | Ligand for metal ions. | Metal-Organic Frameworks (MOFs), gas storage, catalysis. | rsc.orgwikipedia.org |

| Functionalized Biomaterials | Imidazole-grafted polymers | Biocompatibility, catalytic/binding sites. | "Smart" tissue engineering scaffolds, drug delivery. | nih.govmdpi.com |

Interdisciplinary Research Integrating Imidazole Chemistry with Emerging Technologies

The future impact of this compound and related compounds will be amplified through their integration with other scientific and technological fields. The unique electronic and structural characteristics of the imidazole ring make it an ideal candidate for bridging chemistry with nanotechnology, materials science, and medicine. ijsrst.commdpi.com

Nanotechnology: The combination of ionic liquids and nanotechnology is a rapidly growing field. nih.gov Imidazolium-based ILs, derived from precursors like this compound, can act as solvents and stabilizers in the synthesis of nanoparticles, preventing their aggregation and controlling their growth. nih.govresearchgate.net This synergy allows for the creation of novel nanomaterials and colloidal dispersions with applications ranging from drug delivery systems to advanced lubricants and conductive inks. nih.govtaylorandfrancis.com

Catalysis and Energy: Imidazole derivatives are central to the development of next-generation catalysts. 2-methylimidazole is a critical linker in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). rsc.org These porous materials have exceptionally high surface areas and are being investigated for gas separation, carbon capture, and heterogeneous catalysis. Furthermore, researchers have used 2-methylimidazole as a nitrogen source to create highly active Fe/FeN@N-C catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. researchgate.net The competitive coordination of 2-methylimidazole during synthesis was found to promote the formation of active FeN sites, boosting electrocatalytic performance. researchgate.net

Supramolecular Chemistry and Sensors: The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in supramolecular chemistry. mdpi.com This has led to the design of complex assemblies and noble metal-based supermolecules with potential applications in medicine, such as anticancer agents that target specific biological pathways. mdpi.com This binding capability can also be exploited in the design of chemical sensors, where the interaction of an imidazole-functionalized material with a target analyte (e.g., metal ions) produces a detectable signal.

Table 3: Interdisciplinary Applications of Imidazole Derivatives

| Interdisciplinary Field | Imidazole Compound Application | Emerging Technology | Research Finding | Reference |

|---|---|---|---|---|

| Nanotechnology | As ionic liquids (e.g., [PMIM][Cl]) | Nanoparticle Synthesis | Stabilizes colloidal dispersions of nanoparticles; used to prepare nanocellulose. | nih.govnih.govresearchgate.net |

| Catalysis | As a ligand/linker (2-methylimidazole) | Metal-Organic Frameworks (MOFs) | Forms ZIFs for gas storage and catalysis; acts as a nitrogen source for advanced ORR catalysts. | rsc.orgresearchgate.net |

| Medicinal Chemistry | As a core scaffold | Supramolecular Complexes | Ruthenium and gold imidazole complexes investigated as anticancer agents. | mdpi.com |

| Materials Science | As a monomer/additive | Functional Polymers/Coatings | Used to create poly(ionic liquids) with self-healing properties. | taylorandfrancis.com |

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling 1-propyl-2-methylimidazole in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile or neoprene gloves tested to EN 374 standards for chemical resistance . Safety glasses and lab coats are mandatory to prevent skin/eye contact.

- Ventilation : Ensure fume hoods or local exhaust systems are operational to limit inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Q. How is this compound synthesized, and what solvents/catalysts are optimal?

- Methodological Answer :

- Synthetic Routes : Common methods include alkylation of 2-methylimidazole with 1-bromopropane in polar aprotic solvents (e.g., DMF) under reflux .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by enhancing nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields high-purity product .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : -NMR (CDCl₃) shows peaks for propyl chain (δ 0.9–1.6 ppm) and imidazole protons (δ 6.8–7.2 ppm). -NMR confirms alkylation at the N1 position .

- FT-IR : Stretching vibrations at 3100–3150 cm⁻¹ (C-H aromatic) and 1650–1700 cm⁻¹ (C=N) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 139.1 .

Advanced Research Questions

Q. How can vaporization enthalpies of this compound be determined experimentally?

- Methodological Answer :

- Gas Saturation (GS) : Measure mass loss of the compound in a carrier gas stream at controlled temperatures (289–343 K). Data fitting to Clausius-Clapeyron equation yields ΔvapH = 63.7 ± 0.2 kJ/mol at 298 K .

- Differential Pressure-Liquid Phase Distillation (DP-LPD) : Compare results with GS to resolve discrepancies (e.g., ±1.3 kJ/mol uncertainty in DP-LPD ).

Q. What strategies mitigate contradictory data in thermodynamic studies of this compound?

- Methodological Answer :

- Method Validation : Cross-validate using GS, DP-LPD, and calorimetry to isolate systematic errors .

- Sample Purity : Ensure >99% purity via HPLC or GC-MS to exclude impurities affecting enthalpy measurements .

- Statistical Analysis : Apply weighted averages for multi-method datasets (e.g., 63.7 ± 0.2 kJ/mol from GS vs. 62.6 ± 1.3 kJ/mol from DP-LPD ).

Q. How is computational modeling applied to predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What in vitro assays assess the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., Z-LY-AMC for caspase-3 ).

- Mutagenicity : Ames test with Salmonella typhimurium strains (TA98/TA100) to evaluate genotoxic risk .

Q. How can this compound be functionalized for material science applications?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form complexes for catalytic applications. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .

- Polymer Modification : Incorporate into ionic liquids via quaternization (e.g., with methyl iodide) to enhance thermal stability .

- Surface Functionalization : Graft onto silica nanoparticles via silane coupling agents for heterogeneous catalysis .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, IARC monographs , and NIST databases over commercial platforms.

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

- Contradiction Resolution : Use triangulation (e.g., experimental, computational, and literature data) to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.